molecular formula C10H8N2O B494239 2-Phenylpyrimidin-4-ol CAS No. 33643-94-6

2-Phenylpyrimidin-4-ol

Cat. No.: B494239
CAS No.: 33643-94-6
M. Wt: 172.18g/mol
InChI Key: JJXBLRJIMBFLMY-UHFFFAOYSA-N
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Description

2-Phenylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C10H8N2O. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

2-Phenylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential anti-inflammatory and anti-cancer properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Target of Action

The primary target of 2-Phenylpyrimidin-4-ol is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the nervous system, mediating various physiological responses, including neuronal excitability, heart rate, and smooth muscle contraction .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) at the M1 mAChR . It enhances the receptor’s response to its natural ligand, acetylcholine, by binding to a site on the receptor that is distinct from the orthosteric (primary) site . This binding increases the affinity of the receptor for acetylcholine, leading to an amplified response .

Biochemical Pathways

The action of this compound on the M1 mAChR affects several signaling pathways. These include the extracellular signal-regulated kinases 1/2 phosphorylation pathway , the inositol monophosphate (IP1) accumulation pathway , and the β-arrestin-2 recruitment pathway . The modulation of these pathways can lead to various downstream effects, such as changes in gene expression, cell proliferation, and neurotransmitter release .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of the M1 mAChR. By enhancing the receptor’s response to acetylcholine, this compound can influence a variety of physiological processes, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease and schizophrenia, where M1 mAChR function is impaired .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

2-Phenylpyrimidin-4-ol can be compared with other similar compounds, such as:

    4-Phenylpyrimidin-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group.

    N-Benzyl-2-phenylpyrimidin-4-amine: This derivative has been studied for its potent USP1/UAF1 inhibitory activity and anticancer properties.

The uniqueness of this compound lies in its diverse biological activities and potential therapeutic applications, which make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXBLRJIMBFLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955270
Record name 2-Phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33643-94-6
Record name 33643-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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